N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[(Pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked via a carboxamide group to a pyridin-2-ylmethyl substituent. The pyridinylmethyl group may enhance solubility and modulate interactions in biological systems, making this compound a candidate for drug discovery or optoelectronic applications.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-13(15-8-10-3-1-2-6-14-10)9-4-5-11-12(7-9)17-19-16-11/h1-7H,8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXBGSPFPFRNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of 2-nitroaniline with sulfur and a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃).
Attachment of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzothiadiazole derivative with 2-chloromethylpyridine in the presence of a base like potassium carbonate (K₂CO₃).
Formation of the Carboxamide Group: The final step involves the amidation of the intermediate product with an appropriate amine, such as pyridine-2-carboxamide, under mild conditions using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the nitro group in the benzothiadiazole core, converting it to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NBS in an organic solvent like dichloromethane (CH₂Cl₂).
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino-benzothiadiazole derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide serves as a versatile building block for constructing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors involved in disease pathways, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily differentiated by variations in the heterocyclic core, substituents, or linker groups. Below is a detailed comparison based on available
Core Heterocycle Modifications
- Benzothiadiazole vs. Thiadiazole/Thiazole Derivatives: The benzothiadiazole core in the target compound contrasts with 1,3,4-thiadiazole derivatives (e.g., compounds 18j–18o in ) and thiazole-based analogs (e.g., 5-Methyl-N-(1,3-thiazol-2-yl) Pyridine-2-Carboxamide from ). Benzothiadiazoles exhibit stronger electron-withdrawing effects compared to monocyclic thiadiazoles, which may influence reactivity, binding affinity, or charge transport properties .
Substituent Effects
- Pyridinyl vs. Aryl/Substituted Aryl Groups: Compounds such as N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) and N-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18o) () feature substituted phenyl groups instead of pyridinylmethyl.
Linker Modifications
- Carboxamide Linker vs. Oxadiazole/Other Linkers :
The compound N-{[3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide () replaces the pyridinylmethyl group with a 1,2,4-oxadiazole-containing chain. Oxadiazole linkers are rigid and may alter conformational flexibility or π-stacking interactions compared to the carboxamide linker in the target compound .
Physicochemical and Spectroscopic Data Comparison
Key Observations:
- Melting Points : Thiadiazole derivatives with halogenated aryl groups (e.g., 18o ) exhibit higher melting points (200–202°C) than pyridinyl-substituted analogs (e.g., 18k , 190–192°C), likely due to stronger intermolecular interactions in halogenated systems .
- Electronic Effects : The benzothiadiazole core’s electron deficiency (cf. thiadiazole) could enhance charge-transfer properties in materials applications or alter binding in biological targets .
Computational Insights (Relevance to Comparison)
Density functional theory (DFT) studies () highlight the importance of exact exchange in modeling heterocyclic systems. For the target compound, DFT could predict frontier molecular orbitals (HOMO/LUMO) to compare charge transport efficiency with thiadiazole analogs. The pyridinylmethyl group’s electron-donating effects may raise HOMO levels relative to chlorophenyl-substituted derivatives, influencing redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
